molecular formula C15H9FN2O2 B2880270 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid CAS No. 588693-13-4

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid

Cat. No.: B2880270
CAS No.: 588693-13-4
M. Wt: 268.247
InChI Key: NLSLIMNBBWCZJB-UHFFFAOYSA-N
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Description

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid (CAS 588693-13-4) is a fluorinated quinoline derivative of significant interest in medicinal chemistry research. This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Its core structure is associated with two primary areas of investigation. Firstly, its quinoline-4-carboxylic acid scaffold is a hallmark of fluoroquinolone antibiotics, a class known for its potent antibacterial and antifungal activities . Researchers are exploring such structures to develop new antimicrobial agents effective against a broad spectrum of pathogens. Secondly, and more specifically, strategic modifications of this quinoline core have been pursued to create potent inhibitors of the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a crucial target in oncology and autoimmune disease research, as its inhibition disrupts the de novo pyrimidine biosynthesis pathway, ultimately halting the proliferation of rapidly dividing cells like cancer cells . The presence of the fluorine atom at the 6-position and the pyridin-3-yl group at the 2-position are critical for optimizing binding interactions and potency against such biological targets. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-fluoro-2-pyridin-3-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSLIMNBBWCZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride-Catalyzed Synthesis

A solvent-free MCR approach using Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst has been adapted for synthesizing 2-aryl-quinoline-4-carboxylic acids. For 6-fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid, the protocol involves:

  • Reactants : Pyridin-3-yl-carbaldehyde (1 mmol), pyruvic acid (1 mmol), and 6-fluoro-1-naphthylamine (1 mmol).
  • Conditions : 10 mg catalyst, 80°C, solvent-free, 30–60 min.
  • Mechanism : The catalyst activates the aldehyde for imine formation with the amine, followed by cyclization and anomeric oxidation to aromatize the quinoline core.

Advantages :

  • Catalyst reusability for 5 cycles without significant activity loss.
  • High yields (82–90%) due to efficient proton transfer and Brønsted acid sites.

Gould-Jacobs Cyclization for Core Scaffold Assembly

Stepwise Construction of the Quinoline Ring

The Gould-Jacobs reaction enables quinoline synthesis via thermal cyclization of anilines with β-keto esters. For the target compound:

  • Fluorinated Aniline Preparation : 6-Fluoro-3-nitroaniline is reduced to 6-fluoro-1,3-diaminobenzene.
  • Condensation : React with ethyl 3-(pyridin-3-yl)acetoacetate to form a Schiff base.
  • Cyclization : Heating at 120°C in diphenyl ether yields the quinoline ester intermediate.
  • Hydrolysis : Treatment with NaOH/EtOH converts the ester to the carboxylic acid.

Challenges :

  • Regioselectivity in cyclization requires careful temperature control.
  • Fluorine stability under basic conditions necessitates mild hydrolysis.

Suzuki-Miyaura Cross-Coupling for Pyridinyl Functionalization

Post-Cyclization Functionalization

Introducing the pyridin-3-yl group at the 2-position via Suzuki coupling:

  • Halogenation : Brominate 6-fluoroquinoline-4-carboxylic acid at the 2-position using POBr₃.
  • Coupling : React with pyridin-3-ylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ base, in DMF/H₂O (3:1) at 80°C.

Optimization :

  • Yields improve from 65% to 78% with microwave assistance (100°C, 15 min).
  • Palladium leaching is mitigated using polymer-supported catalysts.

Solvent-Free and Catalytic Methods

Comparative Analysis of Green Chemistry Approaches

Recent advances prioritize solvent-free conditions and nanocatalysts:

Method Catalyst Temperature (°C) Time (min) Yield (%)
MCR Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole 80 45 88
Gould-Jacobs None (thermal) 120 180 75
Suzuki Coupling Pd(PPh₃)₄ 80 90 78

Key Observations :

  • Solvent-free MCRs minimize waste and reduce purification steps.
  • Pd-based catalysts require ligand optimization to suppress homocoupling byproducts.

Challenges and Optimization Strategies

Regioselectivity in Fluorine and Pyridinyl Positioning

  • Fluorine Incorporation : Electrophilic fluorination using Selectfluor® at the 6-position ensures regioselectivity but demands anhydrous conditions.
  • Pyridinyl Orientation : Ortho-directing effects during Suzuki coupling favor pyridin-3-yl over pyridin-2-yl substitution.

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures (7:3) effectively isolate the carboxylic acid form.
  • Spectroscopic Confirmation :
    • ¹H NMR : Aromatic protons at δ 8.60 (s, 1H) and δ 7.88 (d, J = 13.5 Hz) confirm quinoline and pyridinyl motifs.
    • FT-IR : Peaks at 1694 cm⁻¹ (C=O) and 1259 cm⁻¹ (C-F).

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Quinoline derivatives, known for their wide range of biological activities, are commonly used in medicinal chemistry, and the incorporation of fluorine can enhance a compound's biological activity and metabolic stability.

Scientific Research Applications

  • Chemistry As a building block in synthesizing more complex molecules. For instance, it can be used in the preparation of 2-aryl-quinoline-4-carboxylic acids .
  • Biology Studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Investigated for potential use in drug development, particularly as an inhibitor of specific enzymes or receptors. It has shown potential in antimalarial and anticancer research.
  • Industry Utilized in developing new materials with specific properties.

Biological Activities

This compound has significant interest in medicinal chemistry because of its various biological activities, especially in antimalarial and anticancer research.

Antimalarial Activity

Quinoline derivatives, including this compound, have demonstrated antimalarial potential. These compounds can inhibit translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in Plasmodium falciparum, the causative agent of malaria .

Table 1: Antimalarial Activity Data

CompoundEC50 (nM)Selectivity Index
This compound120>100
DDD107498 (optimized derivative)<10>100

The selectivity index suggests that these compounds are significantly less toxic to human cells compared to their effects on malaria parasites, indicating a favorable therapeutic window.

Anticancer Activity

This compound has demonstrated promising anticancer activity, showing efficacy against L1210 leukemia and B16 melanoma cell lines, with significant inhibition of cell proliferation. The compound's mechanism involves interfering with critical cellular pathways that regulate cell survival and proliferation and inducing G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation without triggering apoptosis. It also shows selectivity towards cancerous cells over normal cells, enhancing its therapeutic potential while minimizing side effects.

Target and Mode of Action

The primary target of this compound is the ATPase domain of human topoisomerase II alpha (hTopoIIα). The compound interacts with this domain, inhibiting its function, which affects the DNA replication pathway, leading to DNA damage and triggering apoptosis, or programmed cell death.

Chemical Structure and Synthesis

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like topoisomerase II, which is crucial for DNA replication and cell division . The compound’s fluorine atom enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 2-Position

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic Acid (L3)
  • Structure : Pyridin-2-yl at position 2 instead of pyridin-3-yl.
  • NMR data (δH 9.09 ppm for pyridinyl proton) suggests distinct aromatic interactions compared to pyridin-3-yl derivatives .
  • Activity : Used in deep-red-emitting Ir(III) complexes, highlighting its role in materials science rather than direct biological activity .
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)quinoline-4-carboxylic Acid (NSC 368390)
  • Structure : Bulky biphenyl substituent at position 2.
  • Activity : Exhibits potent antitumor activity (98% inhibition of DLD-2 colon cancer at 25 mg/kg) by targeting pyrimidine biosynthesis via dihydroorotate dehydrogenase inhibition. Water solubility due to the sodium salt enhances bioavailability .
6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic Acid (28)
  • Activity: Evaluated for trypanothione reductase inhibition in Trypanosoma, demonstrating antimicrobial versatility absent in pyridinyl analogues .

Substituent Variations at the 6-Position

6-Methyl-2-(pyridin-3-yl)quinoline-4-carboxylic Acid
  • Structure : Methyl instead of fluorine at position 4.
  • Impact: Reduced electronegativity may weaken enzyme interactions (e.g., DNA gyrase).
6-Chloro-2-(pyridin-3-yl)quinoline-4-carboxylic Acid
  • Structure : Chlorine atom at position 5.
  • Activity: Chlorine’s larger size and polarizability may enhance DNA intercalation, as seen in antitubercular quinolines like 6-chloro-2-(phenanthren-3-yl) derivatives .

Additional Functional Modifications

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic Acid
  • Structure : Methyl at position 3 and phenyl at position 2.
  • Phenyl substituents enhance aromatic stacking but lack the hydrogen-bonding capability of pyridinyl groups .
6-Fluoro-2-(3-(morpholinomethyl)phenyl)quinoline-4-carboxylic Acid
  • Structure: Morpholinomethyl group improves water solubility.
  • Activity : The basic morpholine nitrogen enhances pharmacokinetics, making it suitable for oral administration, unlike the parent compound .

Comparative Data Table

Compound Name 2-Position Substituent 6-Position Substituent Key Activity/Property Reference
6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid Pyridin-3-yl Fluorine Anticancer (mechanism under study)
NSC 368390 (DuP-785) 2'-Fluoro-biphenyl Fluorine 98% inhibition of DLD-2 colon cancer
6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid Pyridin-2-yl Fluorine Materials science applications
6-Methyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid Pyridin-3-yl Methyl Reduced solubility vs. fluoro analogues
6-Chloro-2-(phenanthren-3-yl)quinoline-4-carboxylic acid Phenanthren-3-yl Chlorine Antitubercular (Mtb DNA gyrase inhibition)

Research Findings and Implications

  • Anticancer Activity : Fluorine at position 6 and aromatic substituents at position 2 (e.g., biphenyl in NSC 368390) are critical for targeting pyrimidine biosynthesis. Pyridinyl derivatives may require additional functionalization for comparable efficacy .
  • Antimicrobial Potential: Furyl and thiophenyl substituents (e.g., compound 28) broaden applications to parasitic diseases, though pyridinyl variants need further exploration .
  • Solubility and Bioavailability : Sodium salts (NSC 368390) or morpholine derivatives improve aqueous solubility, addressing a limitation of the parent compound .

Biological Activity

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinoline core with a fluorine atom and a pyridine ring as substituents. The synthesis typically involves multi-step organic reactions, such as the Pfitzinger reaction, which facilitates the formation of the quinoline framework through the coupling of isatins and aromatic ketones under specific conditions .

Antimalarial Activity

Research has highlighted the antimalarial potential of quinoline derivatives, including this compound. A study demonstrated that compounds within this class exhibit moderate to high potency against Plasmodium falciparum, the causative agent of malaria. The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite .

Table 1: Antimalarial Activity Data

CompoundEC50 (nM)Selectivity Index
This compound120>100
DDD107498 (optimized derivative)<10>100

The selectivity index indicates that these compounds are significantly less toxic to human cells compared to their effects on malaria parasites, suggesting a favorable therapeutic window.

Anticancer Activity

In addition to its antimalarial effects, this compound has shown promising anticancer activity. A notable study reported its efficacy against L1210 leukemia and B16 melanoma cell lines, demonstrating significant inhibition of cell proliferation . The compound's mechanism involves interference with critical cellular pathways that regulate cell survival and proliferation.

Case Study: Antitumor Efficacy

In a series of experiments conducted by the National Cancer Institute, over 200 derivatives were synthesized and screened for anticancer activity. The results indicated that this compound exhibited potent activity against various cancer cell lines, with IC50 values in the low micromolar range.

The biological activity of this compound can be attributed to its ability to bind selectively to specific molecular targets within cells. For instance:

  • Inhibition of Protein Synthesis : By targeting PfEF2 in malaria parasites.
  • Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation without triggering apoptosis .
  • Selective Targeting : The compound shows selectivity towards cancerous cells over normal cells, enhancing its therapeutic potential while minimizing side effects.

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